N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide
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Overview
Description
N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is an organic compound with a complex structure that includes a benzenesulfonamide core substituted with multiple methyl groups and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an amine in the presence of a base.
Introduction of the piperidinyl moiety: This step involves the reaction of the benzenesulfonamide with a piperidinone derivative under suitable conditions.
Methylation: The final step involves the methylation of the intermediate compound to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated sulfonamides.
Scientific Research Applications
N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidinyl-1-oxide (TEMPO): A stable free radical used in organic synthesis and as an oxidation catalyst.
4-hydroxy-2,2,6,6-tetramethylpiperidinooxy: Another derivative of tetramethylpiperidine with similar applications in oxidation reactions.
Uniqueness
N,2,4,6-tetramethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide and a piperidinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
IUPAC Name |
N,2,4,6-tetramethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-10-14(2)17(15(3)11-13)23(21,22)18(4)12-16(20)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRXABYZSJFERN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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